1-((4-(1,1-Dimethylethyl)phenyl)amino)-4-((sulfo-4-(1,1-dimethylethyl)phenyl)amino)anthraquinone, sodium salt
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Overview
Description
1-((4-(1,1-Dimethylethyl)phenyl)amino)-4-((sulfo-4-(1,1-dimethylethyl)phenyl)amino)anthraquinone, sodium salt is a complex organic compound known for its vibrant color properties. This compound is often used in various industrial applications, particularly in the dye and pigment industry due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(1,1-Dimethylethyl)phenyl)amino)-4-((sulfo-4-(1,1-dimethylethyl)phenyl)amino)anthraquinone, sodium salt typically involves a multi-step process. The initial step often includes the nitration of anthraquinone, followed by reduction to form the corresponding amine. Subsequent sulfonation and coupling reactions with tert-butyl aniline derivatives yield the final product. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled. The process involves continuous monitoring of temperature, pH, and reactant concentrations to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-((4-(1,1-Dimethylethyl)phenyl)amino)-4-((sulfo-4-(1,1-dimethylethyl)phenyl)amino)anthraquinone, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperatures and may require the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced amine forms, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-(1,1-Dimethylethyl)phenyl)amino)-4-((sulfo-4-(1,1-dimethylethyl)phenyl)amino)anthraquinone, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 1-((4-(1,1-Dimethylethyl)phenyl)amino)-4-((sulfo-4-(1,1-dimethylethyl)phenyl)amino)anthraquinone, sodium salt primarily involves its ability to absorb light and transfer energy. This property makes it useful in applications like photodynamic therapy, where it can generate reactive oxygen species upon light activation, leading to cellular damage in targeted tissues. The molecular targets and pathways involved include cellular membranes and DNA, where the generated reactive species can induce oxidative damage.
Comparison with Similar Compounds
Similar Compounds
1-((4-(1,1-Dimethylethyl)phenyl)amino)-9,10-anthraquinone: Similar in structure but lacks the sulfonate group, affecting its solubility and reactivity.
1-((4-(1,1-Dimethylethyl)phenyl)amino)-4-((sulfo-4-methylphenyl)amino)anthraquinone, sodium salt: Similar but with a methyl group instead of a tert-butyl group, influencing its steric properties and reactivity.
Uniqueness
1-((4-(1,1-Dimethylethyl)phenyl)amino)-4-((sulfo-4-(1,1-dimethylethyl)phenyl)amino)anthraquinone, sodium salt is unique due to its combination of sulfonate and tert-butyl groups, which confer specific solubility, stability, and reactivity properties that are advantageous in various industrial and research applications.
Properties
CAS No. |
72659-70-2 |
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Molecular Formula |
C34H33N2NaO5S |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
sodium;2-tert-butyl-5-[[4-(4-tert-butylanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O5S.Na/c1-33(2,3)20-11-13-21(14-12-20)35-26-17-18-27(30-29(26)31(37)23-9-7-8-10-24(23)32(30)38)36-22-15-16-25(34(4,5)6)28(19-22)42(39,40)41;/h7-19,35-36H,1-6H3,(H,39,40,41);/q;+1/p-1 |
InChI Key |
LYQAZVYWVQVPMZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC(=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+] |
Origin of Product |
United States |
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